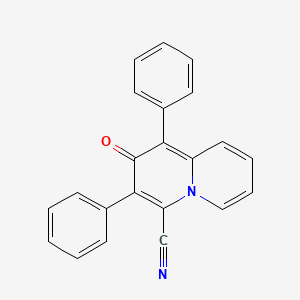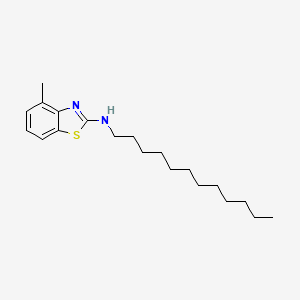![molecular formula C24H18O B14535121 Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- CAS No. 62225-15-4](/img/structure/B14535121.png)
Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of indeno[2,1-b]pyrans, which are characterized by a fused ring system consisting of an indene and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with indan-1,3-dione and dimedone in the presence of a catalyst such as CuO supported on zeolite-Y. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)
- Indeno[2,1-b]pyran, 4,9-dimethyl-2-(2-naphthalenyl)
- Indeno[2,1-b]quinoline derivatives
Uniqueness
Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- is unique due to its specific structural features, such as the presence of the naphthalenyl group and the fused indene-pyran ring system.
Properties
CAS No. |
62225-15-4 |
|---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,4-dimethyl-9-naphthalen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C24H18O/c1-15-13-16(2)25-24-22(15)20-9-5-6-10-21(20)23(24)19-12-11-17-7-3-4-8-18(17)14-19/h3-14H,1-2H3 |
InChI Key |
LCGZQELRKNUEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane](/img/structure/B14535044.png)
![5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline](/img/structure/B14535051.png)
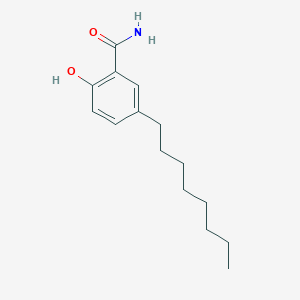
![[1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid](/img/structure/B14535053.png)
![3-Methylnaphtho[1,2-B]thiophen-5-amine](/img/structure/B14535056.png)
![N-Acetyl-3-{5-[(E)-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}diazenyl]-3-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-4-oxocyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14535061.png)

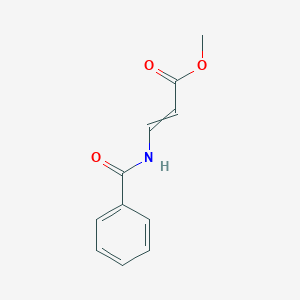
![5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester](/img/structure/B14535074.png)
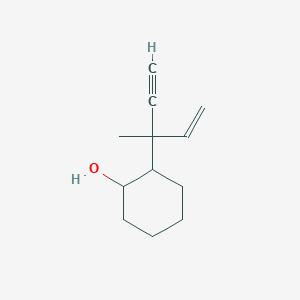
![1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14535113.png)
![7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14535119.png)
